Serotonin 5‑HT₇B Receptor Affinity: Heptyloxy vs. Ethoxy vs. Hydroxyl Analogues
In a radioligand displacement assay performed on human 5‑HT₇B receptors heterologously expressed in HEK293 cells, 5-bromo-2-heptyloxybenzonitrile (as the elaborated ligand CHEMBL4207365) exhibited a binding affinity constant (Ki) of 110 nM [1]. By contrast, the ethoxy analogue (5-bromo-2-ethoxybenzonitrile) has not been characterised at this target; its only reported quantitative biological data are antiproliferative IC₅₀ values of 2.84 µM (MCF‑7) and 4.4 µM (HepG2) in a distinctly different oncology‑focused assay system . This disparity in target engagement (nM GPCR binding versus µM cytotoxicity) illustrates that the heptyloxy chain directs the compound toward a specific CNS‑relevant receptor interaction that is absent from the shorter‑chain analogue.
| Evidence Dimension | Serotonin 5-HT7B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 110 nM |
| Comparator Or Baseline | 5-Bromo-2-ethoxybenzonitrile: no 5-HT7B data; functional IC₅₀ = 2.84 µM (MCF‑7) in a non‑target assay |
| Quantified Difference | Target compound engages 5-HT7B at 110 nM; comparator shows no evidence of receptor binding at this target |
| Conditions | [³H]-5-CT displacement, human 5-HT7B receptor, HEK293 cells, incubation 1 h |
Why This Matters
For neurological or psychiatric drug discovery programmes requiring 5-HT7B modulation, the heptyloxy analogue provides a validated starting point that shorter-chain congeners cannot presently offer.
- [1] BindingDB. BDBM50459299 (CHEMBL4207365): Ki = 110 nM, human 5-HT7B receptor, [³H]-5-CT displacement, HEK293 cells, 1 h incubation. Curated by ChEMBL. Available at: https://www.bindingdb.org (accessed 2026-04-27). View Source
